1-(2-Hydroxyethyl)pyridine-2(1H)-thione
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Overview
Description
1-(2-Hydroxyethyl)pyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyethyl group and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)pyridine-2(1H)-thione can be synthesized through several methods. Another method involves the cyclization of 2-(2-hydroxyethyl)pyridine with sulfur-containing reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)pyridine-2(1H)-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)pyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, its ability to undergo various chemical reactions allows it to participate in complex biochemical pathways .
Comparison with Similar Compounds
2-(2-Hydroxyethyl)pyridine: Similar structure but lacks the thione group.
2-Pyridone: Contains a carbonyl group instead of a thione group.
2-Mercaptopyridine: Contains a thiol group instead of a hydroxyethyl group.
Uniqueness: Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H9NOS |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)pyridine-2-thione |
InChI |
InChI=1S/C7H9NOS/c9-6-5-8-4-2-1-3-7(8)10/h1-4,9H,5-6H2 |
InChI Key |
DLWIPKNAMQBFRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)N(C=C1)CCO |
Origin of Product |
United States |
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